molecular formula C31H30N2O B2972206 1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one CAS No. 48230-15-5

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one

Cat. No. B2972206
CAS RN: 48230-15-5
M. Wt: 446.594
InChI Key: GNGAFWNGMQIIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of piperazine, which is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives can include cyclization, the Ugi reaction, ring opening of aziridines, intermolecular cycloaddition, and photocatalytic reactions .

Safety And Hazards

The safety and hazards associated with “1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one” would also depend on its specific molecular structure. It’s always important to handle chemical compounds with care and to follow safety guidelines .

properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O/c34-31(29(25-13-5-1-6-14-25)26-15-7-2-8-16-26)33-23-21-32(22-24-33)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGAFWNGMQIIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Diphenylmethyl)piperazinyl)-2,2-diphenylethan-1-one

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